1-Propanaminium, N,N,N-triethyl-, iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

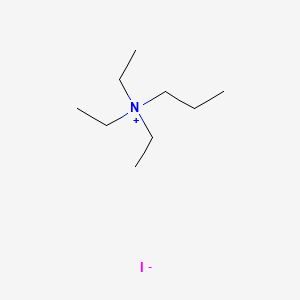

Structure

3D Structure of Parent

Properties

IUPAC Name |

triethyl(propyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N.HI/c1-5-9-10(6-2,7-3)8-4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXZHUCDBUOSJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884041 | |

| Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-67-8 | |

| Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4186-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004186678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 1 Propanaminium, N,n,n Triethyl , Iodide

The synthesis of 1-Propanaminium, N,N,N-triethyl-, iodide typically involves the quaternization of a tertiary amine. This reaction, a cornerstone of amine chemistry, entails the treatment of triethylamine with 1-iodopropane. The lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic carbon of 1-iodopropane, leading to the formation of the quaternary ammonium (B1175870) iodide salt.

Detailed physical and chemical properties of this compound are crucial for its application in various research contexts.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4186-67-8 |

| Molecular Formula | C9H22IN |

| Molecular Weight | 271.18 g/mol |

| Melting Point | 255-256 °C |

Detailed Research Findings and Applications

Synthetic Pathways for N,N,N-Triethyl-1-propanaminium Iodide Synthesis

The primary and most direct route for the synthesis of N,N,N-triethyl-1-propanaminium iodide is through the quaternization of a tertiary amine. This classic method, known as the Menshutkin reaction, provides a reliable pathway to this quaternary ammonium salt.

Quaternization Approaches via Amine Alkylation

The synthesis of N,N,N-triethyl-1-propanaminium iodide is achieved by the reaction of triethylamine with 1-iodopropane. In this bimolecular nucleophilic substitution (SN2) reaction, the lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic carbon atom of 1-iodopropane, which bears the iodine atom. This concerted reaction involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The resulting product is the desired quaternary ammonium salt, N,N,N-triethyl-1-propanaminium iodide. wikipedia.org

The general scheme for this reaction is as follows:

(CH₃CH₂)₃N + CH₃CH₂CH₂I → [CH₃CH₂CH₂(N(CH₂CH₃)₃)]⁺I⁻

This method is a well-established and efficient way to produce quaternary ammonium salts with a high degree of purity.

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the quaternization reaction to synthesize N,N,N-triethyl-1-propanaminium iodide is significantly influenced by several reaction parameters. Key factors include the choice of solvent, reaction temperature, and the concentration of reactants. The Menshutkin reaction is notably sensitive to the polarity of the solvent. semanticscholar.org Generally, polar aprotic solvents are preferred as they can stabilize the charged transition state, thereby accelerating the reaction rate.

Computational studies on the similar reaction between triethylamine and ethyl iodide have shown a dramatic increase in reaction rate with increasing solvent polarity. nih.gov This is attributed to the stabilization of the developing charges in the transition state. The choice of the alkyl halide also plays a crucial role, with alkyl iodides being superior alkylating agents compared to bromides and chlorides due to the better leaving group ability of the iodide ion. wikipedia.org

Below is a table illustrating the theoretical effect of solvent on the reaction rate constant for a representative Menshutkin reaction, which provides insight into the optimization of the synthesis of N,N,N-triethyl-1-propanaminium iodide.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Diethyl ether | 4.34 | 35.5 |

| Tetrahydrofuran | 7.58 | 204 |

| Acetone | 20.7 | 6,610 |

| Acetonitrile | 37.5 | 39,800 |

| Dimethyl sulfoxide | 46.7 | 51,300 |

This data is representative of the general trend observed in Menshutkin reactions and is based on the principles of solvent effects on SN2 reactions.

Increasing the reaction temperature generally leads to a higher reaction rate, as it provides the necessary activation energy for the reaction to proceed. However, excessively high temperatures should be avoided to minimize potential side reactions or decomposition of the product. The concentration of both triethylamine and 1-iodopropane also affects the reaction rate, as the reaction is bimolecular. Higher concentrations of reactants will lead to a faster rate of formation of the product.

Exploration of Alternative Synthetic Strategies for Structural Analogs

While direct quaternization is the most common method, alternative strategies can be employed for the synthesis of structural analogs of N,N,N-triethyl-1-propanaminium iodide. One such approach involves the synthesis of more complex quaternary ammonium salts. For instance, the synthesis of trans-N,N,N-triethyl-2-[4-(2-phenylethenyl)-phenoxy]-ethanammonium iodide involves a multi-step process including a palladium-catalyzed cross-coupling reaction to form a precursor tertiary amine, which is then quaternized with ethyl iodide. nu.edu.sa

Another strategy for creating structural diversity is through anion exchange, or metathesis. This involves preparing a different salt of the N,N,N-triethyl-1-propanaminium cation and then exchanging the anion. For example, if the corresponding chloride or bromide salt were synthesized, it could be treated with an iodide salt, such as potassium iodide, in a suitable solvent to precipitate the less soluble inorganic salt and leave the desired N,N,N-triethyl-1-propanaminium iodide in solution.

Furthermore, the synthesis of a variety of tetraalkylammonium triiodides has been reported, where the parent tetraalkylammonium iodide is reacted with elemental iodine. mdpi.com This demonstrates a method to modify the anionic part of the salt, leading to different physicochemical properties.

Reaction Mechanism Elucidation in Quaternization Processes

The quaternization of tertiary amines with alkyl halides, the Menshutkin reaction, proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Key features of the SN2 mechanism for the synthesis of N,N,N-triethyl-1-propanaminium iodide include:

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon atom. However, as the propyl group in 1-iodopropane is not chiral, this aspect is not observable in this specific reaction.

Transition State: The reaction passes through a high-energy transition state where the nitrogen atom of triethylamine is partially bonded to the α-carbon of the propyl group, and the carbon-iodine bond is partially broken. This transition state has a trigonal bipyramidal geometry around the central carbon atom.

Solvent Effects: As discussed in section 2.1.2, the rate of the SN2 reaction is highly sensitive to the solvent. Polar aprotic solvents are particularly effective at accelerating the reaction because they can solvate the charged transition state, lowering its energy and thus the activation energy of the reaction. nih.govarxiv.orguab.cat Computational studies have provided detailed insights into the potential energy surface of SN2 reactions, confirming the influence of the solvent on the reaction barrier. sciforum.netresearchgate.netmdpi.com

The concerted nature of the bond-forming and bond-breaking processes is a hallmark of the SN2 mechanism and is a key aspect in understanding the synthesis of N,N,N-triethyl-1-propanaminium iodide.

Crystallographic Analysis for Solid-State Structures

Crystallographic techniques are indispensable for elucidating the precise arrangement of atoms within the crystal lattice of a solid material.

Table 1: Representative Crystallographic Data for a Tetraalkylammonium Iodide Salt

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnnm |

| a (Å) | 14.115(1) |

| b (Å) | 10.0997(7) |

| c (Å) | 8.3019(5) |

| V (ų) | 1183.5(3) |

| Z | 4 |

| Note: Data for a representative tetraalkylammonium iodide salt to illustrate typical crystallographic parameters. researchgate.net |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline solid. For this compound, PXRD would be employed to confirm that the synthesized material is a single crystalline phase and to identify any potential crystalline impurities.

Furthermore, temperature-dependent PXRD studies are crucial for investigating solid-state phase transitions. By collecting diffraction patterns at various temperatures, changes in the crystal structure, such as alterations in the unit cell parameters or a complete change in the crystal system, can be monitored. Such studies have been instrumental in understanding the complex thermal behavior of related tetraalkylammonium halides, which are known to exhibit multiple solid-solid phase transitions before melting acs.org.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent alkyl groups. The most prominent bands would be due to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups, typically appearing in the 2850-3000 cm⁻¹ region. C-H bending vibrations are expected in the 1375-1470 cm⁻¹ range. The C-N bond stretching vibrations of the quaternary ammonium group would also be present, although they can be harder to assign definitively. The spectrum of the analogous tetrapropylammonium iodide shows strong C-H stretching bands in the 2880-2970 cm⁻¹ range and C-H bending vibrations around 1470 cm⁻¹ and 1380 cm⁻¹ nist.gov. The region below 1000 cm⁻¹ is considered the fingerprint region, containing complex vibrations that are unique to the molecule as a whole.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For quaternary ammonium salts, the symmetric C-N stretching vibrations are often strong and easily identifiable in the Raman spectrum. The C-H stretching and bending modes are also active in Raman. For instance, in the Raman spectrum of a related tetraiodide salt, prominent bands corresponding to the vibrations of the polyiodide anion were observed in the low-frequency region (below 200 cm⁻¹) researchgate.net. For this compound, Raman spectroscopy would be particularly useful for studying the vibrations of the C-N and C-C skeletal framework.

Table 2: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretching (propyl and ethyl) | 2850 - 3000 | IR, Raman |

| C-H bending (propyl and ethyl) | 1375 - 1470 | IR, Raman |

| C-N stretching | ~900 - 1000 | IR, Raman |

| C-C skeletal vibrations | Fingerprint Region (< 1300) | IR, Raman |

| Note: Expected ranges are based on typical values for alkylammonium salts. nist.govdocbrown.infodocbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information about the different types of protons and their connectivity. The spectrum is expected to show distinct signals for the propyl and ethyl groups attached to the nitrogen atom. Based on analogous compounds like tetraethylammonium (B1195904) iodide and tetrapropylammonium iodide, the following resonances can be predicted:

A triplet corresponding to the methyl protons (CH₃) of the ethyl groups.

A quartet corresponding to the methylene protons (CH₂) of the ethyl groups, coupled to the adjacent methyl protons.

A triplet for the terminal methyl protons (CH₃) of the propyl group.

A multiplet for the central methylene protons (-CH₂-) of the propyl group.

A multiplet for the methylene protons (N-CH₂-) of the propyl group, adjacent to the nitrogen atom. The integration of the peak areas would correspond to the ratio of the number of protons in each environment. For tetraethylammonium iodide, the methyl protons appear as a triplet around 1.2 ppm and the methylene protons as a quartet around 3.2 ppm chemicalbook.com. For tetrapropylammonium iodide, the methyl protons are a triplet around 0.9 ppm, the central methylene protons a multiplet around 1.7 ppm, and the N-methylene protons a multiplet around 3.2 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, four distinct carbon signals are expected:

One signal for the methyl carbons of the ethyl groups.

One signal for the methylene carbons of the ethyl groups.

One signal for the methyl carbon of the propyl group.

One signal for the central methylene carbon of the propyl group.

One signal for the methylene carbon of the propyl group attached to the nitrogen. For the related 1-iodopropane, the CH₃ carbon appears at ~15.3 ppm, the central CH₂ at ~26.9 ppm, and the CH₂-I carbon at ~9.2 ppm docbrown.info. The presence of the positively charged nitrogen would significantly deshield the adjacent carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~7-10 |

| Ethyl -CH₂-N⁺ | ~3.2 (quartet) | ~50-55 |

| Propyl -CH₃ | ~0.9 (triplet) | ~10-12 |

| Propyl -CH₂- | ~1.7 (multiplet) | ~15-20 |

| Propyl -CH₂-N⁺ | ~3.2 (multiplet) | ~60-65 |

| Note: Predicted values are based on data from analogous tetraalkylammonium iodides and alkyl iodides. chemicalbook.comchemicalbook.comdocbrown.infodocbrown.infodocbrown.infodocbrown.info |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, electrospray ionization (ESI) is a suitable technique. The expected molecular ion would be the N,N,N-triethyl-1-propanaminium cation [C₉H₂₂N]⁺, with a calculated m/z of approximately 144.28 nih.gov.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion. For quaternary ammonium salts, fragmentation can occur through several mechanisms, including:

Hofmann Elimination: This is a common pathway for quaternary ammonium ions, leading to the loss of an alkene (ethene or propene) and the formation of a tertiary amine.

Loss of Alkyl Radicals: Cleavage of the C-N bonds can result in the loss of ethyl or propyl radicals.

Charge-Remote Fragmentation: In larger systems, fragmentation can occur at sites remote from the charged nitrogen center.

Based on the fragmentation of similar compounds, the following fragment ions would be expected in the MS/MS spectrum of the [C₉H₂₂N]⁺ ion:

Table 4: Plausible Fragmentation Pathways for the [C₉H₂₂N]⁺ Cation

| m/z | Proposed Fragment | Neutral Loss |

| 114 | [C₇H₁₆N]⁺ | C₂H₄ (Ethene) |

| 100 | [C₆H₁₄N]⁺ | C₃H₆ (Propene) |

| 86 | [C₅H₁₂N]⁺ | C₄H₈ |

| Note: These pathways are predicted based on the known fragmentation behavior of quaternary ammonium salts. docbrown.infodocbrown.info |

Thermally Induced Structural Transformations and Phase Transition Characterization

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase behavior of materials.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions. Many tetraalkylammonium iodides are known to exhibit complex solid-solid phase transitions prior to melting acs.org. A DSC thermogram of this compound would be expected to show endothermic peaks corresponding to these phase transitions and a final, larger endotherm at its melting point. For example, tetrapropylammonium triiodide melts at approximately 98 °C, while tetraethylammonium triiodide melts around 115 °C mdpi.com. The exact transition temperatures and their associated enthalpy changes provide a thermodynamic profile of the compound's solid-state behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition profile of a compound. For this compound, a TGA curve would likely show a stable mass up to a certain temperature, followed by a mass loss corresponding to its decomposition. The decomposition of tetraalkylammonium iodides often proceeds in multiple steps mdpi.com. The initial decomposition step for related triiodide salts has been attributed to the loss of molecular iodine (I₂) mdpi.com. Subsequent decomposition at higher temperatures would involve the breakdown of the quaternary ammonium cation.

Table 5: Expected Thermal Events for this compound

| Thermal Event | Technique | Expected Observation |

| Solid-Solid Phase Transition(s) | DSC | One or more endothermic peaks below the melting point |

| Melting | DSC | A sharp endothermic peak |

| Decomposition | TGA | Onset of mass loss |

| Note: The specific temperatures and number of phase transitions would need to be determined experimentally. researchgate.netmdpi.comresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and the nature of bonding within the triethylpropylammonium cation and its interaction with the iodide anion. These calculations provide insights into charge distribution, molecular orbitals, and the energetic landscape of the ion pair.

The positive charge in the triethylpropylammonium cation is not localized solely on the nitrogen atom but is distributed across the entire molecule, primarily on the nitrogen and the adjacent carbon atoms of the ethyl and propyl groups. This charge distribution is a key factor influencing the compound's interaction with its environment. DFT calculations can precisely map the electrostatic potential surface, highlighting the regions most susceptible to nucleophilic or electrophilic attack.

Table 1: Calculated Atomic Charges in the Triethylpropylammonium Cation (Note: This table presents hypothetical data based on typical results from DFT calculations for similar quaternary ammonium cations, as direct literature values for TEPAI were not found.)

| Atom | Mulliken Charge (e) |

| N | -0.25 |

| C (alpha-ethyl) | +0.15 |

| C (alpha-propyl) | +0.14 |

| H (on alpha-C) | +0.05 |

| C (beta-ethyl) | -0.10 |

| C (beta-propyl) | -0.09 |

| H (on beta-C) | +0.03 |

| C (gamma-propyl) | -0.12 |

| H (on gamma-C) | +0.04 |

The bonding within the cation is characterized by strong covalent C-N and C-C bonds. The interaction between the triethylpropylammonium cation and the iodide anion is primarily electrostatic, forming an ion pair. Quantum chemical calculations can determine the ion pair interaction energy and the optimal geometry of this interaction.

Molecular Dynamics Simulations for Cationic Dynamics and Mobility

Molecular dynamics (MD) simulations provide a dynamic picture of the compound in the solid or liquid state, offering insights into the mobility of the triethylpropylammonium cation and the iodide anion. By solving Newton's equations of motion for a large ensemble of ions, MD simulations can predict macroscopic properties like diffusion coefficients and conductivity based on the underlying microscopic interactions.

In the molten state, the triethylpropylammonium cations and iodide anions exhibit translational and rotational motion. MD simulations can quantify the self-diffusion coefficients of each ion, which are related to the electrical conductivity of the molten salt. The mobility of the ions is influenced by factors such as temperature, pressure, and the strength of the interionic interactions.

Table 2: Simulated Diffusion Coefficients for a Generic Tetraalkylammonium Iodide Melt (Note: This table presents hypothetical data based on typical results from MD simulations of similar molten salts, as direct literature values for TEPAI were not found.)

| Ion | Diffusion Coefficient (x 10⁻⁹ m²/s) at 450 K |

| Tetraalkylammonium Cation | 1.5 |

| Iodide Anion | 2.0 |

This interactive table shows that in a typical tetraalkylammonium iodide melt, the smaller iodide anion generally exhibits higher mobility than the larger cation.

MD simulations are also employed to study the structural organization of the ions in the condensed phase. Radial distribution functions (RDFs) obtained from MD trajectories reveal the average distances between different ion pairs and provide a signature of the local ordering in the liquid or amorphous solid.

Computational Modeling of Intermolecular Interactions and Solvation Effects

The behavior of Triethylpropylammonium iodide in solution is governed by its interactions with solvent molecules. Computational models, including both explicit solvent models in MD simulations and implicit solvent models in quantum chemical calculations, are used to study these solvation effects.

In aqueous solutions, the triethylpropylammonium cation, being a quaternary ammonium compound, can interact with water molecules through hydrogen bonding with the anion and dipole-ion interactions. The hydrophobic alkyl chains of the cation can lead to hydrophobic hydration effects, influencing the water structure around the ion. Computational studies have shown that quaternary ammonium compounds can disrupt the hydrogen-bonding network of water. nih.govresearchgate.net

The solvation free energy, which determines the solubility of the compound, can be calculated using various computational methods. These calculations help in understanding how the compound partitions between different phases, a crucial aspect for applications like phase-transfer catalysis.

Predictive Studies on Structural Stability and Energetics

Theoretical studies play a significant role in predicting the stability of compounds like Triethylpropylammonium iodide. The thermal stability of tetraalkylammonium iodides is a key property that can be investigated computationally. researchgate.net Theoretical calculations can explore various decomposition pathways and identify the most likely degradation products. researchgate.net For instance, the Hofmann elimination is a common decomposition route for quaternary ammonium hydroxides, and computational studies can elucidate the mechanism and energetics of similar reactions in the solid state or in solution for the iodide salt.

Controlling Electronic Properties:the Electronic Properties of the Perovskite, Such As the Bandgap and Charge Carrier Mobility, Can Be Tuned by the Choice of the Organic Cation. the Orientation of the Organic Molecules Within the Perovskite Lattice Can Influence the Electronic Band Structure.nih.govthe Design of Cations with Specific Dipole Moments or the Ability to Induce Specific Distortions in the Inorganic Framework Can Be a Tool to Optimize the Electronic Properties for Specific Applications.rsc.org

The following table presents a summary of design strategies for organic cation analogs and their intended research outcomes.

| Design Strategy | Intended Research Outcome | Example Cation Type | Reference |

| Increase alkyl chain length/bulkiness | Enhanced hydrophobicity and moisture stability | Phenylethylammonium | researchgate.net |

| Incorporate high pKa functional groups | Improved thermal and photostability through defect passivation | Cyclohexylmethylammonium | researchgate.net |

| Introduce Lewis-basic heteroatoms | Passivation of interfacial defects | Carbazole-based SAMs with oxygen/sulfur | rsc.org |

| Utilize rigid, cyclic structures | Reduced degradation via Hofmann elimination | N,N-dimethylpiperidinium | rsc.org |

| Combine with alkali metal cations | Improved crystallinity and surface passivation | Benzylammonium with Cs⁺ | rsc.org |

This interactive data table illustrates various rational design approaches for creating novel organic cations for perovskite research and their expected benefits.

By systematically applying these principles, researchers can design novel analogs of 1-Propanaminium, N,N,N-triethyl-, iodide to probe fundamental structure-property relationships and to develop perovskite materials with superior performance and stability for various applications.

Applications in Advanced Materials Science and Engineering Research

Design and Development of Ionic Liquids as Reaction Media and Solvents

Ionic liquids (ILs) are salts that are liquid below 100°C, possessing unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. mdpi.com These properties are largely determined by the combination of their constituent cations and anions. rsc.orgmdpi.com

A powerful method for tailoring the properties of ionic liquids is through anion exchange. rsc.org Starting with triethylpropylammonium iodide, the iodide anion can be replaced with various other anions to create a family of related ionic liquids with diverse characteristics. This process is driven by the gain in interaction energy, where cations with low charge density tend to pair with the most weakly interacting anions available in the system. rsc.org

The nature of the anion has a profound impact on the physicochemical properties of the ionic liquid, including its viscosity, thermal stability, and solubility. mdpi.commdpi.com For example, exchanging iodide for an anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or trifluoromethanesulfonate (B1224126) ([TFO]⁻) can significantly alter the resulting IL's thermal stability and melting point. mdpi.com This tunability allows for the design of ionic liquids as specialized solvents or reaction media for specific applications, such as esterification reactions or CO₂ capture. mdpi.comrsc.org The ability to systematically vary the anion while keeping the triethylpropylammonium cation constant provides a clear framework for establishing structure-property relationships. mdpi.com

Hybrid Inorganic-Organic Perovskite Materials Research

Hybrid organic-inorganic perovskites, with the general formula APbX₃, have garnered immense research interest due to their exceptional performance in optoelectronic applications. bohrium.comnih.gov In this structure, the 'A' site is occupied by an organic cation, which plays a crucial role in templating the inorganic lead-halide framework. nrel.gov The interplay between the organic cation and the inorganic lattice dictates the material's structural stability, phase transitions, and electronic properties. aps.orgarxiv.org

The triethylpropylammonium cation has been successfully integrated into lead halide perovskite structures, particularly in the formation of one-dimensional (1D) hybrid materials. acs.org Due to its relatively large size compared to common A-site cations like methylammonium (B1206745) (MA⁺), the triethylpropylammonium (Et₃PrN⁺) cation tends to disrupt the formation of a stable three-dimensional (3D) perovskite structure, leading instead to lower-dimensional, chain-like arrangements. nih.gov

Hybrid perovskites are known to undergo structural phase transitions as a function of temperature, which markedly alter their physical properties. bohrium.comnih.gov Materials incorporating the triethylpropylammonium cation are no exception and have been specifically investigated for their tunable thermotropic phase transitions. acs.org

In the (Et₃PrN)PbBr₃ system, a reversible phase transition has been identified at high temperatures. acs.org Differential Scanning Calorimetry (DSC) experiments reveal that this transition is influenced by halide mixing. For pure (Et₃PrN)PbBr₃ (x=1), the transition occurs around 445 K, while for the pure iodide analogue (Et₃PrN)PbI₃ (x=0), it is observed at 480 K. acs.org These phase transitions are associated with significant changes in the dielectric properties of the material. The ordering and disordering of the organic cations within the perovskite lattice lead to a large, switchable dielectric response, making these materials interesting for applications in dielectric switches. acs.orgnih.gov The high dielectric permittivity is also considered an important feature for defect tolerance in perovskite materials. nih.gov

Table 1: Phase Transition Temperatures in (Et₃PrN)Pb(BrₓI₁₋ₓ)₃ Perovskites This interactive table summarizes the phase transition temperatures for different halide compositions in triethylpropylammonium lead halide perovskites.

| Compound Composition (x) | Phase Transition Temperature (K) |

| 0 ((Et₃PrN)PbI₃) | 480 |

| 1 ((Et₃PrN)PbBr₃) | 445 |

| Data sourced from Chemical Reviews. acs.org |

A particularly compelling property observed in perovskites containing the triethylpropylammonium cation is the emergence of superionic conductivity coupled with the thermotropic phase transition. acs.org Below the phase transition temperature, the material behaves as a low-loss dielectric. However, upon heating through the phase transition, there is an abrupt and significant increase in ionic conductivity by several orders of magnitude. acs.org

This phenomenon is attributed to the increased rotational and translational motion of the triethylpropylammonium cations at higher temperatures, which facilitates the movement of halide ions through the crystal lattice. This results in a state of high ionic conductivity, characteristic of superionic conductors. The ability to switch the material between a low-conductivity and a high-conductivity state via a thermal trigger is of great interest for applications such as solid-state electrolytes in batteries and switchable ionic devices. acs.org Research into these materials has demonstrated that the phase transition can trigger not only a large dielectric response but also superionic conduction, highlighting the multifunctional nature of triethylpropylammonium-based lead halide perovskites. acs.org

Mechanistic Investigations of Chemical Interactions

Adsorption Phenomena on Metal Surfaces for Corrosion Inhibition Studies

Quaternary ammonium (B1175870) compounds are recognized for their ability to inhibit the corrosion of various metals and alloys in aggressive acidic environments. This inhibitory action is primarily attributed to the adsorption of the QAC molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. The efficiency of this inhibition is intrinsically linked to the adsorption mechanism, which can be elucidated through various electrochemical and theoretical models. Due to the limited specific data on 1-Propanaminium, N,N,N-triethyl-, iodide, findings for structurally related QACs, such as benzyltriethylammonium chloride (BTC), are presented here to illustrate the principles.

Electrochemical Methodologies (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

Electrochemical techniques are powerful tools for investigating corrosion inhibition mechanisms. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such methods that provide detailed information about the kinetics of the corrosion process and the properties of the inhibitor film.

Potentiodynamic Polarization: This technique involves varying the potential of the working electrode and measuring the resulting current. The data obtained can be used to determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) can be calculated from the corrosion current densities in the absence and presence of the inhibitor. For instance, studies on benzyltriethylammonium chloride (BTC) as a corrosion inhibitor for carbon steel in 1 M HCl solution have shown that it acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information on the resistance and capacitance of the electrode-solution interface. In corrosion studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of an inhibitor are indicative of the formation of a protective adsorbed layer on the metal surface. researchgate.net For example, the EIS data for carbon steel in the presence of BTC in acidic media demonstrated a significant increase in Rct and a decrease in Cdl with increasing inhibitor concentration, confirming the adsorption of BTC molecules and the inhibition of the corrosion process. researchgate.net

Below are representative data tables illustrating the findings from electrochemical studies on a related quaternary ammonium compound, benzyltriethylammonium chloride (BTC), on carbon steel in 1.0 M HCl.

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1.0 M HCl with and without Benzyltriethylammonium Chloride (BTC)

Data is illustrative and based on findings for related compounds.

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 | -470 | 550 | 75 | -120 | - |

| 2 | -485 | 280 | 70 | -115 | 49.1 |

| 5 | -490 | 150 | 68 | -110 | 72.7 |

| 10 | -500 | 80 | 65 | -105 | 85.5 |

Table 2: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in 1.0 M HCl with and without Benzyltriethylammonium Chloride (BTC)

Data is illustrative and based on findings for related compounds.

| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 | 45 | 120 | - |

| 2 | 110 | 85 | 59.1 |

| 5 | 250 | 60 | 82.0 |

| 10 | 480 | 40 | 90.6 |

Adsorption Isotherm Modeling (e.g., Langmuir Adsorption Isotherm)

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are often employed. The Langmuir adsorption isotherm is a commonly used model that assumes the formation of a monolayer of the inhibitor on the metal surface. wikipedia.org The model is described by the equation:

C/θ = 1/Kads + C

where C is the inhibitor concentration, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. The degree of surface coverage (θ) can be calculated from the inhibition efficiency values obtained from electrochemical measurements. A linear relationship between C/θ and C suggests that the adsorption of the inhibitor follows the Langmuir isotherm. The adsorption of many QACs, including BTC, on steel surfaces in acidic solutions has been found to obey the Langmuir adsorption isotherm, indicating a monolayer adsorption. researchgate.net

Interactions with Model Biological Membranes for Permeabilization Mechanisms

The interaction of quaternary ammonium compounds with biological membranes is a critical aspect of their biological activity. These interactions can lead to membrane permeabilization and disruption, which are the basis for their use as antimicrobial agents. The study of these interactions often involves the use of model biological membranes, such as liposomes and lipid bilayers, which mimic the structure of natural cell membranes.

Membrane Permeabilization Studies Using Biophysical Techniques

A variety of biophysical techniques can be employed to study the permeabilization of model membranes by QACs. Fluorescence spectroscopy, using membrane-impermeable dyes like propidium (B1200493) iodide or calcein, is a common method to assess membrane leakage. The influx of these dyes into liposomes upon the addition of a QAC indicates an increase in membrane permeability. mdpi.com The mechanism of action of QACs generally involves the electrostatic interaction of the positively charged quaternary nitrogen with the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. nih.gov This insertion disrupts the membrane structure, leading to increased permeability and eventual cell lysis. nih.gov

Studies on tetraethylammonium (B1195904) (TEA), a structurally similar QAC, have shown that it can permeate the surface membrane of myocardial cells, although its permeability is significantly lower than that of the nexal membrane, highlighting the differential permeability of various biological membranes to QACs. nih.gov

Binding Affinity Research with Biological Mimics

The initial step in the interaction of a QAC with a biological membrane is its binding to the membrane surface. The binding affinity can be quantified by determining the binding constant or the partition coefficient of the compound between the aqueous phase and the lipid bilayer. While specific binding affinity data for this compound is scarce, research on other QACs indicates that the binding is driven by a combination of electrostatic and hydrophobic interactions. aps.org The length of the alkyl chains plays a crucial role, with longer chains generally leading to stronger binding and greater membrane disruption. nih.gov

The following table summarizes the observed effects of related quaternary ammonium compounds on model biological membranes, providing a qualitative understanding of their interaction and permeabilization capabilities.

Table 3: Observed Effects of Related Quaternary Ammonium Compounds on Model Biological Membranes

Data is a qualitative summary based on findings for various QACs.

| Quaternary Ammonium Compound Class | Model Membrane System | Observed Effects | Reference |

| Alkyltrimethylammonium salts | Phosphatidylcholine bilayers | Decreased membrane order, increased probability of gauche conformations | researchgate.net |

| Benzylalkonium chloride | Bacterial and fungal cell membranes | Disruption of membrane integrity, increased permeability to dyes | mdpi.com |

| Tetraethylammonium | Myocardial cell membranes | Permeation of the surface membrane | nih.gov |

Structure Property Relationship Spr and Structure Activity Relationship Sar Studies

Correlation of Cationic Structure with Material Functionality (e.g., in Perovskites)

The structure of the organic cation, such as 1-Propanaminium, N,N,N-triethyl-, directly influences the morphology, crystallinity, and electronic properties of perovskite films. While specific research on N,N,N-triethyl-1-propanaminium iodide is limited, studies on analogous alkylammonium cations provide valuable insights into the expected structure-property relationships.

The size and shape of the cation are critical determinants of the perovskite's crystal structure and stability. The incorporation of different organic cations at the A-site of the ABX3 perovskite structure can induce lattice strain, leading to either contraction or dilation of the crystal lattice. This can also cause octahedral tilting, which in turn affects the material's band gap and electronic properties. rsc.org For instance, substituting the commonly used methylammonium (B1206745) (MA) with larger cations can tune the band gap energy by altering the Pb–I bond angle. rsc.org

Studies on mixed-cation perovskites, incorporating cations like ethylammonium (B1618946) (EA), have shown that such substitutions can enhance the stability of the perovskite structure. rsc.org First-principles calculations on mixed MA₁₋ₓEAₓPbI₃ perovskites indicate that increasing the ethylammonium concentration can slightly increase the band gap. rsc.orgnih.gov This is attributed to the distortion of the Pb-I-Pb bond angles. rsc.org The incorporation of bulkier cations can also influence the dimensionality of the perovskite, leading to the formation of 2D or quasi-2D structures which often exhibit improved moisture and thermal stability due to the hydrophobic nature of the larger organic spacers. researchgate.net

The hydrophobicity and the number of N-H bonds of the cation also play a significant role. For example, comparing guanidinium, ethylammonium, and acetamidinium, which have similar sizes, reveals that other characteristics like the intrinsic dipole moment and the number of N-H bonds can dramatically affect phase transitions, ionic conductivity, and stability against light-induced degradation in perovskite solid solutions. rsc.org

The table below summarizes the effects of incorporating different alkylammonium additives on the performance of perovskite solar cells, which can be used to infer the potential impact of 1-Propanaminium, N,N,N-triethyl-, iodide.

| Additive (1 vol%) | Power Conversion Efficiency (PCE) | Reference |

| None (Control) | 9.7% | rsc.org |

| n-Propylammonium Iodide (C₃H₇NH₃I) | 11.3% | rsc.org |

| n-Butylammonium Iodide (C₄H₉NH₃I) | 10.2% | rsc.org |

This interactive data table demonstrates how modifying the organic cation can influence the efficiency of perovskite solar cells.

The presence of n-propylammonium iodide as an additive led to perovskite films with uniform growth, high coverage, and enhanced absorption, contributing to improved device performance. rsc.org It is plausible that the triethylpropylammonium cation, with its bulkier and more hydrophobic nature due to the three ethyl groups, would further enhance moisture resistance and potentially influence the perovskite layer's morphology and electronic properties in a similar, if not more pronounced, manner.

Influence of Counterion Variations on Physicochemical Behavior and Application Performance

The counterion in an organic salt, in this case, iodide, is a fundamental component of the perovskite structure itself (the 'X' in ABX₃). Therefore, its variation has a profound impact on the material's properties. While specific studies comparing iodide to other halides in conjunction with the N,N,N-triethyl-1-propanaminium cation are not available, the broader field of mixed-halide perovskites offers substantial insights.

The halide anion directly participates in the formation of the perovskite's inorganic framework (PbI₆ octahedra in a lead-iodide perovskite). Changing the halide from iodide to bromide or chloride alters the lattice parameters, with smaller halides leading to a smaller lattice constant. This, in turn, directly tunes the electronic bandgap of the perovskite material. mdpi.com Mixed-halide perovskites, such as those containing both iodide and bromide, offer a way to precisely control the bandgap for applications like tandem solar cells. nih.gov

However, mixed-halide perovskites can suffer from photo-induced halide segregation, where illumination causes the halides to separate into iodide-rich and bromide-rich domains. nih.gov This phenomenon is detrimental to the stability and performance of the solar cell. The nature of the A-site cation can influence the propensity for halide segregation. For instance, formamidinium-caesium-based perovskites have been shown to be more stable against halide segregation compared to methylammonium-based ones, suggesting that the organic cation plays a role in the ionic pathways within the perovskite structure. nih.gov

The presence of excess lead iodide, which can be considered a variation in the stoichiometry of the counterion, is also known to affect perovskite solar cell performance. It can passivate surface defects and modulate the formation of other defects within the perovskite film, thereby influencing charge carrier recombination and diffusion. arxiv.org

Rational Design Principles for Analogs with Targeted Academic Research Outcomes

The rational design of analogs of this compound for academic research in perovskites is guided by several key principles aimed at enhancing efficiency, stability, and other desired properties. These principles often involve modifying the structure of the quaternary ammonium (B1175870) cation.

Future Research Trajectories and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

The chemical industry's shift towards sustainability has placed a strong emphasis on developing environmentally benign synthetic processes. benthamdirect.comnih.govresearchgate.net For quaternary ammonium (B1175870) salts like 1-Propanaminium, N,N,N-triethyl-, iodide, this involves moving away from traditional methods that may use volatile organic solvents and hazardous reagents. nih.govrsc.org The classic approach to synthesizing these compounds is the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide. nih.gov While effective, this method can present environmental and safety challenges.

Future research is focused on aligning the synthesis of these compounds with the principles of green chemistry. sciepub.com Key objectives include improving atom economy, reducing waste, and utilizing renewable resources and less hazardous materials. rsc.orgwalisongo.ac.id Research into alternative synthetic strategies includes solvent-free reactions and the use of more environmentally friendly catalysts. For instance, a novel method for synthesizing a related triiodide ionic liquid using N,N,N-triethyl-3-iodopropan-1-aminium iodide as a precursor was achieved without organic solvents, with water being the primary solvent for extraction. researchgate.net This approach also allows for the recycling of the consumed reagent, significantly improving the process's green credentials.

| Metric | Traditional Approach (e.g., Classic Menschutkin) | Emerging Green Approach |

|---|---|---|

| Solvents | Often relies on volatile organic solvents (VOCs) like dichloromethane (B109758) or chloroform. nih.govwalisongo.ac.id | Focus on solvent-free conditions, use of water, or recyclable ionic liquids as the reaction medium. researchgate.netijbsac.org |

| Reagents | May use toxic alkyl halides. rsc.org | Exploration of alternative, less hazardous alkylating agents and use of catalysts to enable milder reaction conditions. nih.gov |

| Energy Efficiency | Often requires prolonged heating or refluxing. walisongo.ac.id | Development of methods that proceed at room temperature or with alternative energy sources like ultrasound. rsc.org |

| Process Mass Intensity (PMI) | Generally higher due to solvent use and multi-step workups. walisongo.ac.id | Significantly lower, aiming for a PMI closer to the ideal value of 1. walisongo.ac.id |

| Recyclability | Limited recyclability of solvents and reagents. | Emphasis on catalyst and solvent recycling. researchgate.netresearchgate.net |

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound during synthesis and in application requires sophisticated analytical techniques that can monitor dynamic processes in real time. The negligible vapor pressure of ionic liquids makes them compatible with high-vacuum analytical methods, opening the door for detailed in-situ studies. rsc.org Recent breakthroughs in experimental methods are enabling direct visualization and analysis of molecular-level dynamics at interfaces, which are critical for electrochemical applications. nih.gov

Future research will increasingly rely on a suite of advanced characterization tools to probe the formation, interfacial structure, and charge dynamics of this compound. Techniques such as in-situ transmission electron microscopy (TEM) can be used to directly observe nanostructure formation and reaction processes in the liquid phase. rsc.org Similarly, video-rate atomic force microscopy (AFM) offers the potential to visualize the dynamic redistribution of ions at electrode surfaces with unprecedented detail. nih.gov Combining these real-time imaging techniques with spectroscopic methods like X-ray photoelectron spectroscopy (XPS) will provide a comprehensive picture of the interplay between nanostructure and chemical processes. rsc.org

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| In-Situ Electron Microscopy (TEM/SEM) | Direct observation of nanoparticle growth, dissolution processes, and electrochemical reactions in the liquid state. rsc.org | Monitoring synthesis reactions; observing interactions with electrode materials in real-time. |

| Video-Rate Atomic Force Microscopy (AFM) | Visualization of interfacial nanostructure dynamics and potential-dependent ion redistribution at solid-liquid interfaces. nih.gov | Understanding the formation of the electrical double layer in supercapacitors and batteries. |

| X-ray Photoelectron Spectroscopy (XPS) | Reveals chemical structure and composition at the vacuum-liquid interface. rsc.org | Analyzing surface composition and cation-anion interactions at interfaces. |

| In-Situ Dispersive Liquid-Liquid Microextraction (DLLME) | Allows for the study of extraction efficiency and phase formation in complex mixtures. nih.gov | Characterizing its potential as an extraction solvent in green analytical methods. |

| Spectroelectrochemistry | Combines spectroscopic and electrochemical measurements to probe structural changes during redox processes. | Investigating its stability and reaction mechanisms within its electrochemical window. |

Exploration in Novel Energy Conversion and Storage Devices

Ionic liquids are considered highly promising electrolytes for next-generation energy storage systems due to their unique properties. mdpi.comresearchgate.net Quaternary ammonium-based ILs, including this compound, are of particular interest for high-voltage applications like supercapacitors and lithium-ion batteries. mdpi.comnih.gov Their advantages over traditional organic electrolytes include negligible volatility, non-flammability, good thermal stability, and wide electrochemical potential windows (up to 5–6 V). mdpi.comresearchgate.net

Future research will focus on optimizing the properties of this compound to enhance the performance of energy devices. The goal is to develop electrolytes that can operate over a broad range of temperatures and improve the energy and power density of devices. sigmaaldrich.comresearchgate.net Studies will explore its use in various device architectures, including electrical double-layer capacitors (EDLCs), where energy is stored via ion adsorption at the electrode-electrolyte interface. The wide electrochemical window of quaternary ammonium ILs is particularly beneficial for boosting the energy density of such devices. nih.gov Research will also investigate its compatibility with advanced electrode materials, such as graphene and other nanostructured carbons, to maximize device performance and cycle life. researchgate.net

| Property | Typical Value/Characteristic | Advantage in Energy Devices |

|---|---|---|

| Ionic Conductivity | Moderate to high. | Facilitates rapid ion transport, leading to higher power density. mdpi.com |

| Electrochemical Window | Wide (can be up to 5-6 V). mdpi.com | Allows for higher operating voltage, which significantly increases energy density (E ∝ V²). nih.gov |

| Thermal Stability | High. | Enhances safety and allows for operation at elevated temperatures. researchgate.net |

| Volatility/Flammability | Negligible volatility and non-flammable. | Greatly improves the safety of batteries and supercapacitors compared to volatile organic solvents. researchgate.net |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The sheer number of possible cation-anion combinations makes the experimental screening of ionic liquids for specific applications a formidable task. digitellinc.comnih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools to navigate this vast chemical space. acs.org By training models on existing experimental data, AI can predict the physicochemical properties of new compounds and even generate novel molecular structures with desired characteristics. semanticscholar.orgdigitellinc.com

For this compound, future research will leverage computational pipelines to accelerate its optimization and the discovery of superior analogs. semanticscholar.org Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties like melting point, viscosity, and conductivity based on molecular descriptors. nih.govacs.org Generative models, such as deep neural networks, can be trained on large datasets of known quaternary ammonium compounds to propose new, valid, and unique structures with strong predicted performance for applications like energy storage or antimicrobial activity. digitellinc.comresearchgate.net This integration of AI with experimental synthesis and testing creates a powerful feedback loop, dramatically accelerating the materials discovery cycle. digitellinc.com

| AI/ML Approach | Function | Example Application |

|---|---|---|

| Quantitative Structure-Property Relationship (QSPR) | Predicts physicochemical properties from molecular structure. nih.gov | Estimating the viscosity and conductivity of a novel quaternary ammonium iodide before synthesis. |

| Group Contribution (GC) Methods | Estimates properties based on the contributions of individual functional groups in the molecule. acs.org | Predicting the melting point of a series of related ILs by varying alkyl chain length. |

| Generative Deep Learning Models | Designs novel molecular structures with specific, desired properties. semanticscholar.orgdigitellinc.com | Generating new quaternary ammonium structures predicted to have high electrochemical stability. |

| Computational Screening | Rapidly evaluates large virtual libraries of compounds against performance criteria. nih.gov | Screening thousands of potential cation-anion pairs to find the best candidate for a specific application. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Propanaminium, N,N,N-triethyl-, iodide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via quaternization of triethylamine with 1-iodopropane under controlled anhydrous conditions. A common approach involves refluxing equimolar amounts of reactants in a polar aprotic solvent (e.g., acetonitrile) for 24–48 hours . Post-synthesis, purity can be validated using ion-exchange chromatography to remove unreacted amines, followed by elemental analysis (C, H, N) and ¹H-NMR spectroscopy. For example, the ¹H-NMR spectrum should show characteristic signals for the ethyl groups (δ ~3.2–3.5 ppm, quartets) and the propyl backbone (δ ~1.8–2.1 ppm, multiplet) .

Q. How does alkyl chain substitution (e.g., triethyl vs. trimethyl groups) influence solubility and aggregation behavior?

- Methodological Answer : Alkyl chain length directly affects hydrophobicity and critical micelle concentration (CMC). Triethyl-substituted derivatives exhibit lower solubility in water compared to trimethyl analogs due to increased steric hindrance and hydrophobic interactions. Solubility can be quantified via conductivity measurements or surface tension titrations. For instance, highlights that derivatives with longer alkyl chains (e.g., hexadecyloxy substituents) form stable micelles at lower concentrations, which can be analyzed using dynamic light scattering (DLS) .

Q. What spectroscopic techniques are most effective for characterizing structural analogs of this compound?

- Methodological Answer : ¹H/¹³C-NMR and FT-IR are critical. For quaternary ammonium salts, ¹H-NMR resolves ethyl and propyl group environments, while FT-IR confirms iodide counterion presence (ν ~500–600 cm⁻¹). Mass spectrometry (ESI-MS) under soft ionization conditions helps verify molecular ion peaks without fragmentation. emphasizes the use of ¹H-NMR for distinguishing triethyl vs. tripropyl analogs based on splitting patterns .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., perfluoroalkyl groups) alter the physicochemical properties of this compound?

- Methodological Answer : Fluorination enhances thermal stability and surface activity but introduces environmental persistence concerns. For example, and describe derivatives with perfluoroalkyl chains showing higher thermal decomposition temperatures (TGA analysis, ΔT > 100°C vs. non-fluorinated analogs) and lower CMC values due to increased hydrophobicity. However, these modifications complicate environmental fate studies, requiring specialized LC-MS/MS methods for trace detection .

Q. How should researchers resolve contradictions in reported thermal stability data for quaternary ammonium iodides?

- Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., hydration state) or analytical conditions (heating rate in TGA). To standardize results:

- Use anhydrous samples dried under vacuum (≤0.1 mmHg, 24 hours).

- Perform TGA under inert gas (N₂ or Ar) at a controlled heating rate (e.g., 10°C/min).

- Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. notes that impurities like residual solvents can lower observed decomposition temperatures by ~20–30°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.